1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H14N2O4S and a molecular weight of 222.27 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrolidine derivatives .
Scientific Research Applications
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can act as a bioisostere for other functional groups, allowing the compound to modulate the activity of its target. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Methylsulfamoyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of a dimethyl group, which may affect its chemical reactivity and biological activity.
1-(Ethylsulfamoyl)pyrrolidine-3-carboxylic acid: The presence of an ethyl group can lead to differences in solubility and steric effects, influencing its interactions with molecular targets.
1-(Dimethylsulfamoyl)pyrrolidine-2-carboxylic acid: The position of the carboxylic acid group on the pyrrolidine ring can impact the compound’s overall properties and applications.
Properties
Molecular Formula |
C7H14N2O4S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H14N2O4S/c1-8(2)14(12,13)9-4-3-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
YLKGKWRNRPMDAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)C(=O)O |
Origin of Product |
United States |
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